
Gefapixant
Overview
Description
Gefapixant is a first-in-class, selective P2X3 receptor antagonist developed for refractory or unexplained chronic cough (RCC/UCC). The P2X3 receptor, an ATP-gated ion channel on sensory nerves, mediates cough reflex hypersensitivity. By inhibiting P2X3, this compound reduces neuronal hyperexcitability, addressing cough etiology rather than symptoms alone . Approved in Japan (2022) under the brand name Lyfnua®, it is the first non-narcotic antitussive targeting this pathway. Phase 3 trials (COUGH-1/COUGH-2) demonstrated significant reductions in 24-hour cough frequency and improved cough-related quality of life (QoL) versus placebo .
Preparation Methods
Gefapixant can be prepared in various solid-state forms, including crystalline polymorphs, salts, and co-crystals . The synthetic route involves the preparation of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide . The process includes the reaction of appropriate starting materials under specific conditions to yield the desired compound. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Gefapixant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Treatment of Refractory Chronic Cough
Gefapixant has been primarily investigated for its efficacy in treating refractory chronic cough. This condition is characterized by a persistent cough lasting more than eight weeks that does not respond to standard treatments. Clinical trials have shown promising results:
- Phase 2 Trials : Initial studies indicated that this compound could significantly reduce cough frequency compared to placebo. The most notable results were observed with the 45 mg dosage, which demonstrated a statistically significant decrease in 24-hour cough frequency .
- Phase 3 Trials (COUGH-1 and COUGH-2) : These double-blind, randomized controlled trials confirmed the efficacy of this compound at a dosage of 45 mg twice daily. In COUGH-1, there was an 18.5% reduction in cough frequency at week 12 compared to placebo, while COUGH-2 showed a 14.6% reduction at week 24 .
Study | Dosage | Reduction in Cough Frequency | Statistical Significance |
---|---|---|---|
COUGH-1 | 45 mg | 18.5% | p=0.041 |
COUGH-2 | 45 mg | 14.6% | p=0.031 |
Safety Profile
The safety profile of this compound has been generally favorable, with adverse effects primarily related to taste disturbances such as ageusia and dysgeusia being reported . These effects were consistent across both phase 2 and phase 3 trials, indicating that while this compound is effective, it does carry some tolerability issues that need to be managed.
Case Studies and Real-World Evidence
Recent publications have highlighted individual case studies where this compound has been used effectively in clinical practice:
Mechanism of Action
Gefapixant exerts its effects by selectively antagonizing P2X3 receptors, which are ATP-gated ion channels found on sensory C fibers of the vagus nerve in the airways . By blocking these receptors, this compound reduces the cough reflex initiated by sensory nerve fibers . This mechanism is particularly effective in patients with refractory or unexplained chronic cough, as it addresses the underlying neural pathways involved in chronic cough .
Comparison with Similar Compounds
Pharmacological Profile
Pharmacokinetics (PK)
- Absorption : Rapid absorption (median Tmax 1.5–4 hours) with ≥78% oral bioavailability. Food increases exposure by 1.5-fold in early formulations, mitigated in later citrate-based formulations (F04) .
- Metabolism : Minimal hepatic metabolism (14% of dose). Primary elimination is renal excretion of unchanged drug (64%), mediated by MATE1/2-K transporters .
- Half-life : 7–15.1 hours, prolonged in renal impairment (RI). Dose adjustments recommended for severe RI (45 mg once daily) .
Comparison with Other P2X3 Receptor Antagonists
Efficacy
Table 1: Efficacy of P2X3 Antagonists in Chronic Cough
*Reduction in awake cough frequency (VitaloJAK monitor). This compound’s efficacy is dose-dependent, with ≥45 mg BID required for clinically meaningful effects (≥20% reduction) .
Table 2: Adverse Event Profile
Compound | Taste-Related AEs (%) | Discontinuation Due to AEs (%) | Notable Risks |
---|---|---|---|
This compound | 32–41 | 8–12 | Renal impairment adjustment |
Sivopixant | 15–20 | 5–8 | Liver enzyme elevation |
Eliapixant | 10–15 | 3–5 | Gastrointestinal intolerance |
Camlipixant | 18–25 | 6–9 | N/A |
This compound has higher taste-related AEs than competitors but a favorable benefit-risk profile due to robust efficacy and manageable tolerability . Lower doses (e.g., 15–30 mg BID) reduce taste effects but sacrifice efficacy .
Pharmacokinetic Differentiation
Table 3: PK Comparison
Parameter | This compound | Sivopixant | Eliapixant |
---|---|---|---|
Half-life (h) | 7–15.1 | 6–8 | 10–12 |
Renal Excretion | 64% unchanged | 45% unchanged | 30% unchanged |
Food Effect | Minimal (F04) | Moderate | Significant |
DDI Risk | Low | Moderate (CYP3A4) | Low |
This compound’s renal excretion and minimal metabolism reduce drug-drug interaction (DDI) risks, unlike sivopixant (CYP3A4 substrate) . Its citrate formulation (F04) minimizes food/PPI effects, enhancing consistency .
Biological Activity
Gefapixant, also known as MK-7264, is a selective antagonist of the P2X3 receptor, which plays a critical role in the sensation of pain and cough reflexes. This compound has been primarily investigated for its efficacy in treating refractory chronic cough (RCC) and unexplained chronic cough (UCC). The following sections detail its biological activity, including mechanisms of action, clinical efficacy, safety profile, and comparative studies with other P2X3 receptor antagonists.
This compound targets the P2X3 receptor, an ATP-gated ion channel expressed in sensory neurons. By inhibiting this receptor, this compound reduces the excitability of sensory neurons involved in cough reflex pathways. This mechanism is particularly relevant in conditions where chronic cough is driven by hypersensitivity of these neurons.
Key Findings on Mechanism:
- In Vitro Studies: Whole-cell patch clamp studies demonstrated that this compound effectively blocks ATP-induced currents in human P2X3 receptors, indicating its potential to decrease neuronal excitability associated with chronic cough .
- Animal Models: Efficacy was confirmed in rat models where this compound reduced nociceptive responses and hypersensitivity linked to inflammatory conditions .
Clinical Efficacy
This compound has undergone extensive clinical testing, notably in two pivotal Phase 3 trials: COUGH-1 and COUGH-2. These studies assessed its effectiveness compared to placebo over 12 and 24 weeks, respectively.
Clinical Trial Data:
- Participants: A total of 2,044 patients were randomized across both trials, with a mean age of approximately 59 years and a majority being female (around 74%) .
- Dosage: Patients received either placebo, this compound 15 mg, or this compound 45 mg twice daily.
- Primary Outcomes:
Trial | Dosage | Reduction in Cough Frequency | P-Value |
---|---|---|---|
COUGH-1 | 45 mg | 18.5% | 0.041 |
COUGH-2 | 45 mg | 14.6% | 0.031 |
Safety Profile
The safety profile of this compound has been closely monitored across clinical trials. The most common adverse events reported were taste disturbances:
Adverse Events:
- Taste Disorders: Ageusia (4.9%), dysgeusia (16.2%), and hypogeusia were frequently reported across both trials .
- Overall Tolerability: this compound demonstrated a favorable benefit-risk profile compared to other P2X3 antagonists, although taste-related adverse effects were more prevalent than with placebo .
Comparative Studies
A systematic review and meta-analysis comparing this compound with other P2X3 receptor antagonists highlighted its relative efficacy and safety:
Key Comparative Findings:
- This compound exhibited the highest probability of reducing cough frequency among various P2X3 antagonists evaluated (SUCRA ranking of 4.85) but had a higher incidence of taste disturbances compared to others like camlipixant and eliapixant .
P2X3 Antagonist | SUCRA Ranking | Taste Disturbance Incidence |
---|---|---|
This compound | 4.85 | High |
Camlipixant | 4.37 | Moderate |
Eliapixant | 4.46 | Moderate |
Q & A
Basic Research Questions
Q. What statistical methodologies are recommended for analyzing primary efficacy endpoints in Phase 3 trials of gefapixant?
- Answer: Longitudinal ANCOVA models are commonly used to assess changes in outcomes like the Leicester Cough Questionnaire (LCQ) total score. These models incorporate baseline scores, treatment group, visit time, and covariates (e.g., gender) while assuming data missingness is random. Sensitivity analyses and contrasts between treatment arms (e.g., this compound vs. placebo) are critical for estimating least squares mean differences and 95% confidence intervals .
Q. How are patient-reported outcomes (PROs) integrated into this compound trial designs?
- Answer: PROs such as LCQ scores, cough severity visual analog scales (VAS), and Work Productivity and Activity Impairment (WPAI) metrics are validated tools for capturing cough-specific health status. Trials often use these as secondary endpoints, with analyses aligned to pre-specified minimal clinically important differences (MCIDs; e.g., ≥1.3-point improvement in LCQ). Post hoc responder analyses (e.g., ≥30% reduction in cough frequency) further contextualize clinical relevance .
Q. What safety monitoring protocols are essential in this compound trials, particularly for taste-related adverse events (AEs)?
- Answer: Due to this compound’s P2X3 receptor antagonism, taste disturbances (dysgeusia, ageusia) are dose-dependent and require active monitoring via AE logs and standardized scales (e.g., Taste and Smatch Questionnaire). Phase 3 trials report ~32% increased incidence of taste-related AEs at 45 mg BID vs. placebo, necessitating discontinuation thresholds in protocols .
Q. How are minimal clinically important differences (MCIDs) determined for cough frequency and PROs in this compound research?
- Answer: MCIDs are derived from prior validation studies (e.g., 20% reduction in awake cough frequency via ambulatory audio recording, 30-mm improvement in VAS). Meta-analyses confirm this compound’s modest effects (e.g., 17.6% cough frequency reduction at 45 mg BID) against these thresholds, guiding interpretation of clinical significance .
Q. What are the key considerations in transitioning this compound from Phase 2 to Phase 3 trials regarding dosage optimization?
- Answer: Phase 2 trials (e.g., Protocol 006) identified efficacy at 600 mg BID but high discontinuation rates due to taste AEs. Phase 3 trials thus prioritized lower doses (45 mg BID), balancing efficacy (30–58% cough reduction) with tolerability. Dose-response meta-analyses further support 45 mg as the optimal threshold .
Advanced Research Questions
Q. What methodological approaches address discrepancies in this compound efficacy across different patient subgroups (e.g., IPF vs. chronic cough)?
- Answer: Post hoc analyses using Fisher’s exact test or logistic regression can identify subgroups (e.g., IPF patients) with differential responses. For example, this compound showed limited efficacy in IPF trials due to flawed randomization, but responder analyses suggested benefit in a subset. Sensitivity analyses and Bayesian hierarchical models help account for heterogeneity .
Q. How do receptor selectivity profiles (P2X3 vs. P2X2/3) influence the design of this compound clinical trials?
- Answer: this compound’s 3–8× selectivity for P2X3 over P2X2/3 receptors correlates with reduced cough reflex activation but higher taste AE incidence. Comparative trials with highly selective P2X3 antagonists (e.g., sivopixant) use receptor-binding assays and AE profiles to optimize selectivity thresholds in study designs .
Q. How can meta-analytic frameworks resolve conflicting evidence on this compound’s dose-dependent efficacy and safety?
- Answer: Random-effects dose-response meta-analyses (e.g., frequentist models) quantify efficacy gradients, showing 45 mg BID as the threshold for clinically meaningful cough reduction (30.9% relative reduction) versus placebo. Network meta-analyses further compare this compound’s benefit-risk profile against other P2X3 antagonists .
Q. What pharmacokinetic factors must be addressed in formulation bridging studies for this compound?
- Answer: Bioequivalence studies compare early (F01) and commercial (F04B) formulations using dissolution tests and AUC comparisons. Citric acid in F02/F04 mitigates food/PPI effects, ensuring consistent exposure (90% CI within 0.8–1.25 for AUC). These studies validate formulation changes without requiring new clinical trials .
Q. How do crossover trial designs impact the interpretation of this compound’s efficacy, considering placebo effects?
- Answer: Crossover designs (e.g., Phase 2a trials) risk carryover effects and inflated placebo responses due to patient expectations. Blinded washout periods and mixed-effects models adjust for period effects, but parallel-group designs (e.g., COUGH-1/COUGH-2) are preferred for Phase 3 to isolate treatment effects .
Properties
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015787-98-0 | |
Record name | Gefapixant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefapixant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEFAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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